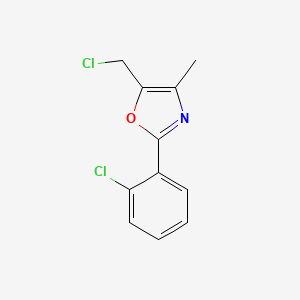
5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with chloromethyl, chlorophenyl, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-amino-2-methylpropan-1-ol to form an intermediate, which is then cyclized to produce the oxazole ring. The chloromethyl group can be introduced through chloromethylation reactions using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Cyclization and Ring-Opening: The oxazole ring can undergo cyclization or ring-opening reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azide derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
Applications De Recherche Scientifique
5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Biological Studies: The compound can be used as a probe or ligand in biological assays to study the interactions of proteins or other biomolecules.
Industrial Applications: It may be used in the synthesis of agrochemicals, dyes, or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely and are typically determined through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chlorophenyl)-4-methyl-1,3-oxazole: Lacks the chloromethyl group, which may affect its reactivity and applications.
5-Methyl-2-(2-chlorophenyl)-4-methyl-1,3-oxazole: Substituted with a methyl group instead of chloromethyl, leading to different chemical properties.
5-(Bromomethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole: Contains a bromomethyl group, which can undergo different reactions compared to the chloromethyl group.
Uniqueness
The presence of both chloromethyl and chlorophenyl groups in 5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole makes it unique in terms of its reactivity and potential applications. The combination of these substituents can influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic and industrial processes.
Propriétés
Formule moléculaire |
C11H9Cl2NO |
|---|---|
Poids moléculaire |
242.10 g/mol |
Nom IUPAC |
5-(chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C11H9Cl2NO/c1-7-10(6-12)15-11(14-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3 |
Clé InChI |
ZHAVUKGHLKSEPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=N1)C2=CC=CC=C2Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid](/img/structure/B13243295.png)

![4,6-Dichloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13243300.png)
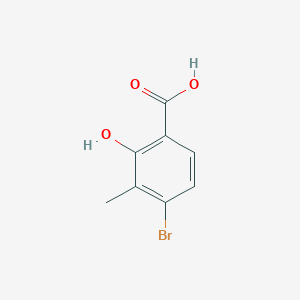
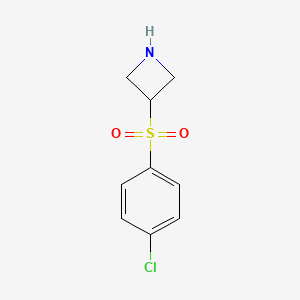
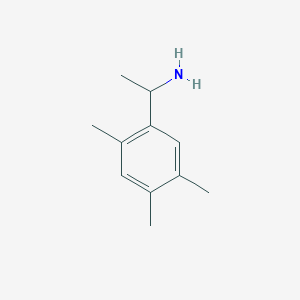
![1-{[1-(3-Bromophenyl)propyl]amino}propan-2-ol](/img/structure/B13243321.png)
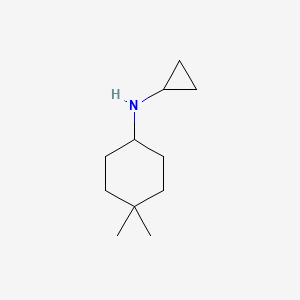
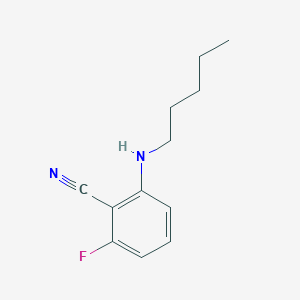
![5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid](/img/structure/B13243352.png)
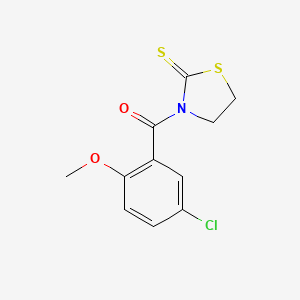
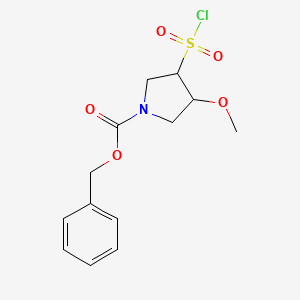
![tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate](/img/structure/B13243367.png)
![2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide hydrochloride](/img/structure/B13243370.png)
